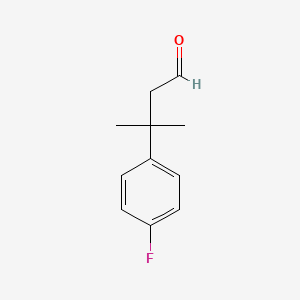









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.[CH3:10][C:11]([CH3:15])=[CH:12][CH:13]=[O:14].[Cl-].[NH4+]>O1CCCC1.[Cu]Br>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]([CH3:15])([CH3:10])[CH2:12][CH:13]=[O:14])=[CH:4][CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
66.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)[Mg]Br
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CC=O)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Br
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred for one additional hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
|
Type
|
ADDITION
|
|
Details
|
The complete addition
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
|
Type
|
WAIT
|
|
Details
|
is stored in a refrigerator for about 18 hours
|
|
Duration
|
18 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with four portions of diethyl ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined extracts are concentrated under reduced pressure to a residue
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure to a residue
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C(CC=O)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23 g | |
| YIELD: CALCULATEDPERCENTYIELD | 43% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |